molecular formula C7H6BrFZn B6330208 5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF CAS No. 672325-66-5

5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF

Cat. No. B6330208
CAS RN: 672325-66-5
M. Wt: 254.4 g/mol
InChI Key: GWIUNJLQRHVNHW-UHFFFAOYSA-M
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Description

5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF (5F2MZB-0.5M) is an organometallic compound that has been widely used in a variety of scientific research applications. It is a complex compound containing a zinc atom bonded to a bromide ion and a fluoro-methylphenyl group. The compound is a white solid at room temperature and is soluble in tetrahydrofuran (THF) and other organic solvents. This compound has been used in a variety of applications, such as in the synthesis of organic molecules, and as a catalyst in organic reactions. It has also been used in biochemical and physiological studies, and in laboratory experiments.

Scientific Research Applications

5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF has been used in a variety of scientific research applications. It has been used as a catalyst in organic reactions, such as the synthesis of organic molecules. It has also been used in biochemical and physiological studies, and in laboratory experiments. In laboratory experiments, this compound has been used to study the effects of zinc on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF is not fully understood. However, it is thought to act as a catalyst in organic reactions and as a ligand in biochemical and physiological studies. In organic reactions, this compound is thought to act as a Lewis acid, providing an electron-deficient site for the reaction to take place. In biochemical and physiological studies, this compound is thought to act as a ligand, binding to proteins and other macromolecules and influencing their structure and function.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. In these studies, this compound has been shown to have a variety of effects on biochemical and physiological processes. For example, it has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to influence the expression of genes involved in the regulation of cellular processes. Additionally, this compound has been shown to modulate the activity of ion channels, which are involved in the regulation of cell membrane potentials.

Advantages and Limitations for Lab Experiments

The use of 5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF in laboratory experiments has several advantages. It is a relatively stable compound and is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and can be easily synthesized. However, there are some limitations to the use of this compound in laboratory experiments. It is not as effective as some other organometallic compounds, and it is not always easy to control the concentrations of the compound in a reaction. Additionally, the compound can be toxic and should be handled with care.

Future Directions

The use of 5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF in scientific research is an active area of research. There are a number of potential future directions for research on this compound. These include further studies into the mechanism of action of the compound, as well as the development of new synthetic methods for its synthesis. Additionally, further studies into the biochemical and physiological effects of the compound are needed. Additionally, further studies into the use of the compound as a catalyst in organic reactions, as well as its use as a ligand in biochemical and physiological studies, are needed. Finally, further studies into the safety and toxicity of the compound are needed, as well as studies into potential new applications for the compound.

Synthesis Methods

5-Fluoro-2-methylphenylzinc bromide, 0.5M in THF can be synthesized by reacting 5-fluoro-2-methylphenylmagnesium bromide, 0.5M in THF (5F2MPM-0.5M) with zinc bromide, 0.5M in THF (ZnBr2-0.5M). This reaction is carried out in a two-step process. In the first step, the 5F2MPM-0.5M is reacted with the ZnBr2-0.5M in a 1:1 molar ratio, resulting in the formation of the this compound and the magnesium bromide salt. In the second step, the magnesium bromide salt is removed by filtration, leaving the this compound as a white solid.

properties

IUPAC Name

bromozinc(1+);1-fluoro-4-methylbenzene-5-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIUNJLQRHVNHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=C(C=C1)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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